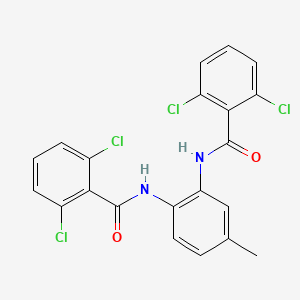

![molecular formula C16H16INO3 B4624583 4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide CAS No. 5926-43-2](/img/structure/B4624583.png)

4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide

Overview

Description

4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide is a benzamide derivative, a class of compounds known for their diverse biological activities and pharmacological importance. The focus on this compound encompasses its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves complex reactions and can be influenced by various substituents. For instance, Demir et al. (2015) examined a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, and its synthesis using X-ray diffraction and DFT calculations (Demir et al., 2015).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often studied using X-ray crystallography and computational methods. In the study by Demir et al., they used X-ray diffraction and DFT to analyze the structure, showing its crystallization in a triclinic system (Demir et al., 2015).

Chemical Reactions and Properties

The chemical properties of benzamides are determined by their functional groups and molecular structure. The study by Kiven et al. (2023) on a derivative, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, highlights its nonlinear optical (NLO) properties using DFT, suggesting potential applications in NLO materials (Kiven et al., 2023).

Scientific Research Applications

Sigma Receptor Scintigraphy

Sigma receptors are overexpressed in certain types of cancer cells, including breast cancer. The study by Caveliers et al. (2002) investigated a related iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), for its potential in visualizing primary breast tumors in humans in vivo through sigma receptor scintigraphy. The study found that P-(123)I-MBA could accumulate in breast tumors, suggesting a potential application in cancer diagnosis and treatment monitoring through noninvasive imaging techniques (Caveliers et al., 2002).

Radiosynthesis for Neuroreceptor Studies

Another application involves the radiosynthesis of ligands for serotonin-5HT2-receptors, which are important targets in neuroscientific research and the development of drugs for neuropsychiatric disorders. Mertens et al. (1994) reported the radiosynthesis of a compound with high affinity for 5HT2-receptors, which was radioiodinated for use as a tracer in gamma-emission tomography. Such compounds can aid in the in vivo study of receptor distribution and function, contributing to the understanding of various mental health conditions (Mertens et al., 1994).

Synthetic Methodologies

Research also extends into the development of synthetic methodologies involving iodobenzamides. Nocquet-Thibault et al. (2014) explored the ethoxychlorination of enamides using a combination of (diacetoxyiodo)benzene and iron(III) chloride, demonstrating a regioselective method for introducing functional groups into complex molecules. Such synthetic strategies are crucial for the development of novel pharmaceuticals and materials (Nocquet-Thibault et al., 2014).

Organogels and Molecular Aggregates

Organogels based on amphiphilic perylenetetracarboxylic diimides have been studied by Wu et al. (2011), illustrating the formation of fluorescent gels with potential applications in materials science. The study highlights the importance of molecular design in controlling the properties of organogels, which could have implications for the development of novel optical materials and sensors (Wu et al., 2011).

properties

IUPAC Name |

4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16INO3/c1-20-14-6-8-15(9-7-14)21-11-10-18-16(19)12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLRDXHDUBYNOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367055 | |

| Record name | 4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide | |

CAS RN |

5926-43-2 | |

| Record name | 4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4624509.png)

![4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4624517.png)

![5-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4624525.png)

![N~1~-(2,3-dichlorophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4624528.png)

![ethyl 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4624533.png)

![2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4624537.png)

![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide](/img/structure/B4624553.png)

![2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B4624563.png)

![1-({[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4624567.png)

![2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4624578.png)

![2-(5-chloro-2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4624579.png)

![methyl 2-[(2,5-difluorobenzoyl)amino]benzoate](/img/structure/B4624581.png)